4-(2,3-DICHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
Description
4-(2,3-DICHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-27-11-9-15-12-5-3-6-13(12)19(14-7-4-8-16(21)18(14)22)23-20(15)17(10-11)24(25)26/h3-5,7-10,12-13,19,23H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJRRMWGJUWZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DICHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,3-dichlorophenyl derivatives, the compound can be synthesized through a series of nitration, ethoxylation, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DICHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, toluene, and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
4-(2,3-DICHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 4-(2,3-DICHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and the quinoline core play crucial roles in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Quinolone: Known for its antibacterial properties.
Quinazoline: Exhibits antiviral and anticancer activities.
Uniqueness
4-(2,3-DICHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substitution pattern and the presence of both nitro and ethoxy groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
